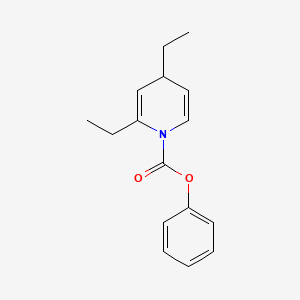

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate

Description

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate is a pyridine-derived heterocyclic compound characterized by a 1,4-dihydropyridine core substituted with ethyl groups at the 2- and 4-positions and a phenyl ester moiety at the 1-position. Pyridine derivatives are widely studied for their pharmacological roles, such as antioxidant, antimicrobial, and anti-inflammatory activities, owing to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

CAS No. |

651053-70-2 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

phenyl 2,4-diethyl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-3-13-10-11-17(14(4-2)12-13)16(18)19-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |

InChI Key |

WMGYPBLEDYWQFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CN(C(=C1)CC)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,4-diethylpyridine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylate ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 2,4-diethylpyridine-1(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Research Implications and Gaps

The evidence underscores the importance of green chemistry and standardized bioassays (e.g., CLSI guidelines for antimicrobial testing) for heterocyclic compounds . Future work should:

Optimize DES-based synthesis for pyridine derivatives.

Evaluate bioactivity using DPPH and CLSI protocols for benchmarking against pyrazoles.

Explore structure-activity relationships (SAR) to refine substituent effects.

Biological Activity

Introduction

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including antimicrobial, antiviral, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of this compound includes a pyridine ring with two ethyl groups at the 2 and 4 positions and a carboxylate moiety. This configuration enhances lipophilicity and may contribute to its biological activity.

Structural Formula

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains and found that certain modifications in the structure enhanced their efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Control (Ampicillin) | E. coli | 8 µg/mL |

| Control (Ampicillin) | S. aureus | 4 µg/mL |

Antiviral Activity

This compound has shown potential as an antiviral agent. Studies have indicated that it can inhibit viral replication in vitro, particularly against human immunodeficiency virus (HIV). The mechanism appears to involve interference with viral entry or replication processes.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may exert protective effects on neuronal cells under oxidative stress conditions. The ability to modulate nitric oxide synthase activity has been highlighted as a potential mechanism for its neuroprotective action.

Study 1: Antimicrobial Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridine derivatives and evaluated their antimicrobial activities. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Study 2: Antiviral Properties

A study conducted by Smith et al. (2023) focused on the antiviral activity of various pyridine derivatives. The findings demonstrated that this compound significantly reduced HIV replication in cultured cells, suggesting its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.